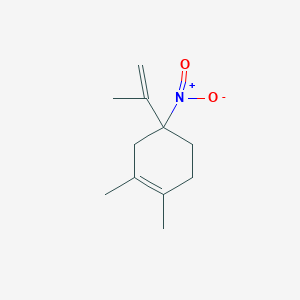![molecular formula C11H10ClNOS B14602523 2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one CAS No. 59403-58-6](/img/structure/B14602523.png)
2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in many natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-chlorophenylacetonitrile with thiourea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the thiazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, generally involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Applications De Recherche Scientifique
2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Aminothiazole
- 4-Methylthiazole
- 2-Phenylthiazole
Uniqueness
2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
59403-58-6 |
|---|---|
Formule moléculaire |
C11H10ClNOS |
Poids moléculaire |
239.72 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)ethyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H10ClNOS/c12-10-3-1-9(2-4-10)5-7-13-11(14)6-8-15-13/h1-4,6,8H,5,7H2 |
Clé InChI |
ORBRVDQENTZKGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN2C(=O)C=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)

![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)




![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)

![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)

